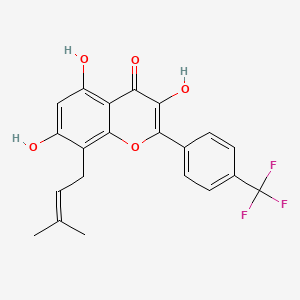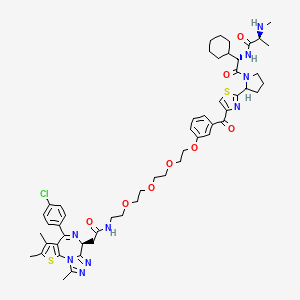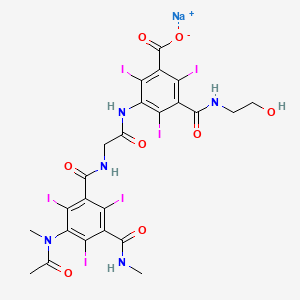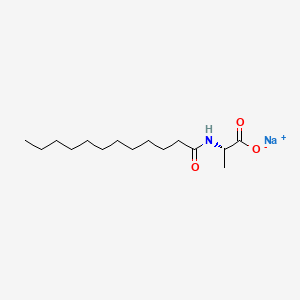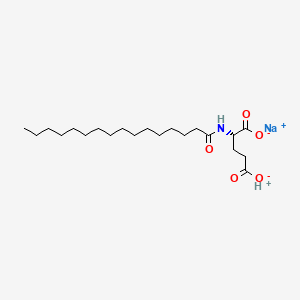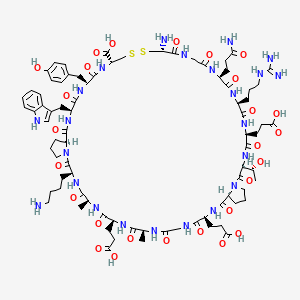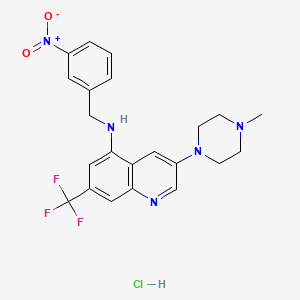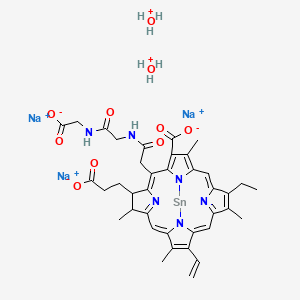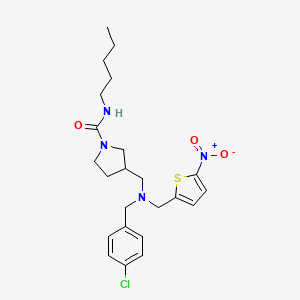
SR9011
Vue d'ensemble
Description
SR-9011, également connu sous le nom de Stenabolic, est un composé synthétique qui agit comme un agoniste du REV-ERB. Il a été développé par le professeur Thomas Burris du Scripps Research Institute. Ce composé a suscité un intérêt considérable en raison de son potentiel à réguler les rythmes circadiens, à améliorer le métabolisme et à augmenter l'endurance . SR-9011 est souvent étudié pour ses applications dans divers domaines, notamment la médecine, la biologie et la chimie.
Applications De Recherche Scientifique
SR-9011 has a wide range of scientific research applications:
Chemistry: It is used to study the regulation of circadian rhythms and metabolism.
Biology: SR-9011 is employed in research related to cellular processes, including mitochondrial function and energy expenditure.
Medicine: The compound has potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and certain types of cancer
Mécanisme D'action
Target of Action
SR9011, also known as VYI79FLZ6W or SR-9011, is a research drug developed as an agonist of Rev-ErbAα . The primary targets of this compound are the nuclear receptors Rev-ErbAα and Rev-ErbAβ . These receptors play a crucial role in regulating various metabolic processes, including energy expenditure and lipid metabolism .
Mode of Action
This compound works by binding to the Rev-ErbA proteins in the body and influencing their activity levels . By modulating the activity of these proteins, this compound helps to enhance metabolism and improve overall endurance . It sends signals to the body’s receptors to increase the mitochondrial count, helping generate and optimize the chemical energy use and breakdown needed to keep the body functioning .
Biochemical Pathways
The Rev-Erbα agonist this compound disrupts the circadian rhythm by altering intracellular clock machinery . It regulates certain protein functions, including lipids, glucose levels, and removes dead cells . Its main goal is to control the circadian rhythm by producing and stabilizing chemical levels . By modulating the activity of hepatocytes and bile acid synthesis, this compound results in improved lipid metabolism, contributing to reduced body fat .
Pharmacokinetics
It is known that this compound has a half-life of approximately 4 hours . This short half-life suggests that the compound is rapidly metabolized and eliminated from the body, which may impact its bioavailability and efficacy.
Result of Action
The activation of Rev-ErbA by this compound has several effects at the molecular and cellular levels. It leads to increased endurance, lower body fat, decreased anxiety and inflammation, and increased muscle mass . Moreover, this compound has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the circadian rhythm, which this compound aims to regulate, is inherently linked to the light-dark cycle of the environment . Therefore, changes in light exposure could potentially influence the efficacy of this compound. Additionally, the compound’s action may also be affected by factors such as diet and physical activity levels, which can influence metabolic processes.
Méthodes De Préparation
La synthèse du SR-9011 implique plusieurs étapes. L'une des voies de synthèse comprend les étapes suivantes :
Étape 1 : À une solution de N-(4-chlorobenzyl)-1-(5-nitrothiophène-2-yl)méthanamine dans le dichloroéthane à 0 °C, on ajoute du 2-naphtaldéhyde, de l'acide acétique et du triacétoxyborohydrure de sodium. Le mélange réactionnel est laissé atteindre la température ambiante et agité pendant la nuit. La couche organique est ensuite lavée, séchée et concentrée pour donner le tert-butyle 2-((4-chlorobenzyl)((5-nitrothiophène-2-yl)méthyl)amino)acétone.
Étape 2 : Le produit de l'étape 1 est traité avec de l'acide chlorhydrique 6M dans le méthanol et agité à température ambiante pendant la nuit. Le solvant est éliminé pour obtenir le chlorhydrate de N-(4-chlorobenzyl)-1-(5-nitrothiophène-2-yl)-N-(pyrrolidine-3-ylméthyl)méthanamine.
Étape 3 : Le produit de l'étape 2 est mis à réagir avec du chlorure d'acétyle et de la triéthylamine dans le dichlorométhane. Le mélange réactionnel est agité à température ambiante pendant 1 heure, puis purifié pour obtenir le composé final, le 3-((4-chlorobenzyl)((5-nitrothiophène-2-yl)méthyl)amino)méthyl)-N-pentylpyrrolidine-1-carboxamide.
Analyse Des Réactions Chimiques
SR-9011 subit diverses réactions chimiques, notamment :
Oxydation : SR-9011 peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Le groupe nitro dans SR-9011 peut être réduit en un groupe amine à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions appropriées.
Les réactifs courants utilisés dans ces réactions comprennent l'hydrogène gazeux, les catalyseurs et divers acides et bases. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
SR-9011 a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé pour étudier la régulation des rythmes circadiens et du métabolisme.
Biologie : SR-9011 est utilisé dans la recherche liée aux processus cellulaires, notamment la fonction mitochondriale et la dépense énergétique.
Médecine : Le composé a des applications thérapeutiques potentielles dans le traitement des troubles métaboliques, des maladies cardiovasculaires et de certains types de cancer
Mécanisme d'action
SR-9011 exerce ses effets en se liant aux récepteurs nucléaires REV-ERBα et REV-ERBβ et en les activant. Ces récepteurs jouent un rôle crucial dans la régulation de l'expression des gènes impliqués dans les rythmes circadiens, le métabolisme et l'inflammation . En activant ces récepteurs, SR-9011 influence divers processus cellulaires, notamment la biogenèse mitochondriale, le métabolisme lipidique et l'homéostasie du glucose .
Comparaison Avec Des Composés Similaires
SR-9011 est souvent comparé à d'autres agonistes du REV-ERB, tels que le SR9009 (Stenabolic). Les deux composés partagent des mécanismes d'action similaires mais diffèrent en termes d'efficacité et de biodisponibilité. SR-9011 est considéré comme ayant une efficacité plus élevée et une meilleure biodisponibilité par rapport à SR9009 . D'autres composés similaires incluent le GSK-4112 et le Nidufexor, qui ciblent également les récepteurs REV-ERB mais peuvent avoir des profils pharmacologiques différents .
Propriétés
IUPAC Name |
3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4O3S/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31/h5-10,19H,2-4,11-17H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYOYQTTWJTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045516 | |
| Record name | SR9011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379686-29-9 | |
| Record name | 3-[[[(4-Chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-N-pentyl-1-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379686-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SR-9011 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379686299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SR-9011 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SR9011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-9011 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYI79FLZ6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


